rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a methoxy group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol as the nucleophile.
Attachment of the Methylamine Group: The methylamine group is attached through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutyl ring or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methanol, ammonia, and various alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxy group but different structural framework.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another compound with similar functional groups but different core structure.
Uniqueness
rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans is unique due to its specific cyclobutyl ring structure and the combination of methoxy and methylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
1-[(1S,2R)-2-methoxycyclobutyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-5-6-3-4-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
InChI Key |
YIGPVRMPENLIEF-UOERWJHTSA-N |
Isomeric SMILES |
CNC[C@@H]1CC[C@H]1OC.Cl |
Canonical SMILES |
CNCC1CCC1OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.